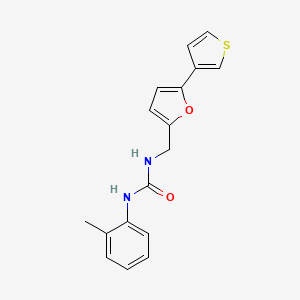

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea

描述

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carbaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound.

Urea Formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the desired urea derivative.

The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

化学反应分析

Hydrolysis and Degradation Reactions

The urea moiety (-NHCONH-) undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H<sub>2</sub>O), cleavage produces o-toluidine and 1-((5-(thiophen-3-yl)furan-2-yl)methyl)amine , while alkaline hydrolysis (e.g., NaOH/EtOH) yields ammonia and corresponding carbamate intermediates .

Key conditions :

| Reagent System | Temperature | Products |

|---|---|---|

| 6M HCl, reflux | 100°C | o-Toluidine + Heterocyclic amine |

| 1M NaOH, ethanol/water | 80°C | Ammonia + Carbamate derivatives |

Electrophilic Substitution in Heterocyclic Rings

The furan and thiophene rings participate in electrophilic aromatic substitution (EAS):

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups preferentially at the α-positions of furan and thiophene .

-

Sulfonation : Furan reacts with SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> to form sulfonic acid derivatives.

-

Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> brominates the thiophene ring at the 2- and 5-positions .

Urea Group Functionalization

The urea nitrogen atoms undergo alkylation and acylation:

-

Alkylation : Reacts with methyl iodide (CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to form N-methylated derivatives .

-

Acylation : Acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O) in pyridine acetylates the free -NH group .

Representative reaction :

text1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea + CH₃I → N-Methyl-1-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea (Yield: 72-85%)[6]

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions:

-

With dimethyl acetylenedicarboxylate (DMAD) , it forms thiazolidinone derivatives via [3+2] cycloaddition under mild conditions (MeOH, 25°C) .

-

In refluxing acetic acid, it generates 1,3-thiazine-6-carboxylates through intramolecular cyclization .

Mechanistic pathway :

-

Deprotonation of urea -NH group.

-

Nucleophilic attack on DMAD’s acetylene carbons.

Cross-Coupling Reactions

The thiophene ring enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O) to form biaryl derivatives.

-

Sonogashira : Couples with terminal alkynes (CuI, PdCl<sub>2</sub>, PPh<sub>3</sub>) to yield alkynylated analogs .

Oxidation and Reduction

-

Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>O oxidizes the furan methylene (-CH<sub>2</sub>-) to a ketone .

-

Reduction : H<sub>2</sub>/Pd-C reduces the urea carbonyl to a methylene amine (-CH<sub>2</sub>NH-).

Pharmacological Activity-Related Modifications

The compound’s bioactivity is enhanced through structural tuning:

-

Urea linker replacement : Substituting urea with thiourea improves SIRT2 inhibition (IC<sub>50</sub> ~2.47 μM) .

-

Heterocycle substitution : Introducing pyridine at the furan-phenyl interface increases water solubility (cLogP = 1.63) and target affinity .

Stability and Compatibility

科学研究应用

Chemistry

This compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows chemists to explore new reactions and develop novel compounds with potential applications in various domains.

Biology

Research indicates that 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various pathogens.

- Antifungal Activity : The compound has demonstrated the ability to inhibit fungal growth.

- Anticancer Potential : Preliminary investigations suggest it may affect cancer cell lines positively, warranting further exploration .

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating diseases. Its mechanism of action involves interactions with specific molecular targets, possibly modulating enzyme activities or receptor functions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

作用机制

The mechanism of action of 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(p-tolyl)urea: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(m-tolyl)urea: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(phenyl)urea: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the ortho-tolyl group, in particular, may influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

生物活性

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realms of enzyme inhibition and pharmacological applications. This article aims to explore its biological activity through a review of relevant studies, highlighting its structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiophene ring fused with a furan moiety and an o-tolyl urea group. The synthesis typically involves multi-step reactions, including coupling reactions and functional group modifications. The structural framework allows for interactions with various biological targets, making it a candidate for further investigation.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effect on urease, an enzyme linked to several pathological conditions, including kidney stones and urinary tract infections. Urease inhibitors are sought after for their therapeutic potential in treating these conditions.

Table 1: Urease Inhibitory Activity of Thiourea Derivatives

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Thiourea (reference) | - | Standard inhibitor |

| This compound | 4.6 | Moderate inhibitor |

| Other derivatives | Varies | Range from 1.6 to 10 μM |

The compound exhibits moderate inhibitory activity with an IC50 value of approximately 4.6 μM, indicating its potential as a urease inhibitor . Variations in substituents on the thiophene or furan rings can significantly affect this activity, as seen in other related studies .

Antioxidant and Antimicrobial Activities

Research has shown that thiourea derivatives often possess antioxidant properties, which can mitigate oxidative stress-related damage in cells. Additionally, some studies report antimicrobial activities against various bacterial strains, suggesting that compounds like this compound may also be effective against infections .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to the active site of urease, it prevents the conversion of urea to ammonia and carbon dioxide, thereby reducing the associated pathological effects.

- Antioxidant Activity : The presence of sulfur in the thiourea structure may facilitate radical scavenging activities.

Case Studies

- Urease Inhibition Study : A study conducted on various thiourea derivatives demonstrated that modifications on the thiophene ring led to significant changes in urease inhibitory activity. The most potent derivatives had specific hydrophobic and polar groups that enhanced binding affinity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiourea-based compounds found that certain derivatives exhibited strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic addition between thiophen-3-ylmethylamine and o-tolyl isocyanate , typically in anhydrous solvents like dichloromethane or THF under nitrogen . Catalysts such as triethylamine improve yields by neutralizing HCl byproducts. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for minimizing side products like biuret formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is standard .

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to confirm connectivity:

- Thiophene protons : δ 6.8–7.5 ppm (multiplet for C3/C4 positions) .

- Furan protons : δ 6.1–6.3 ppm (C2/C5 coupling).

- Urea NH : δ 5.5–6.0 ppm (broad singlet).

HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ ~342.12 g/mol). X-ray crystallography (via SHELX ) resolves stereochemistry and packing interactions.

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. furan substitution) alter biological activity?

- Methodological Answer : Compare analogs from :

| Modification | Biological Impact |

|---|---|

| Thiophen-3-yl → Thiophen-2-yl | Reduced kinase inhibition (steric hindrance) |

| o-Tolyl → p-Tolyl | Enhanced solubility but lower logP (-0.3) |

| Furan → Pyrazole | Increased metabolic stability (CYP450 resistance) |

- SAR Studies : Use molecular docking (AutoDock Vina) to map interactions with targets like carbonic anhydrase IX .

Q. What analytical strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Address discrepancies via:

- Dose-Response Curves : Test IC50 values across concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .

- Metabolic Stability Assays : Use liver microsomes to assess if inactive metabolites explain variability .

- Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .

Q. Experimental Design & Data Analysis

Q. How to design crystallization trials for this urea derivative?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion (Hampton Research kits) with PEGs, alcohols, or DMSO as precipitants.

- Temperature Gradients : Test 4°C vs. 25°C to optimize crystal growth .

- Data Collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.2 Å) datasets. Refine with SHELXL (R-factor < 0.05) .

Q. What computational methods predict solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use COSMO-RS (Turbomole) to compute logS (e.g., predicted ~0.1 mg/mL in PBS) .

- Stability : Perform DFT calculations (Gaussian 16) to assess hydrolysis susceptibility of the urea bond (ΔG‡ > 25 kcal/mol indicates stability) .

属性

IUPAC Name |

1-(2-methylphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(21-14)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMVXYRPCJHPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。